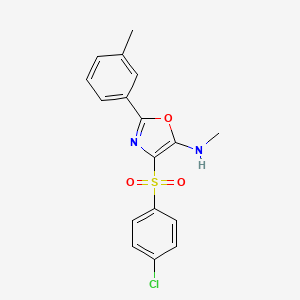

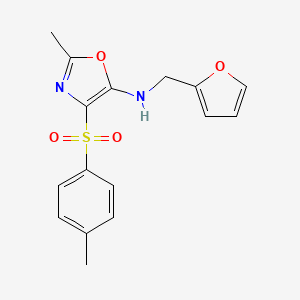

N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with the N-(furan-2-ylmethyl) structure are often used in the synthesis of various pharmaceuticals and bioactive compounds . They usually contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a furan compound with an appropriate amine . The exact method can vary depending on the specific compounds used and the desired product .Molecular Structure Analysis

The molecular structure of these compounds often involves a furan ring attached to an amine group via a methylene bridge . The exact structure can vary depending on the specific substituents present .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, often involving the furan ring or the amine group . For example, they can react with various metal ions to form complexes .Mécanisme D'action

Target of Action

The primary target of N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to events including cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity It’s known that many egfr inhibitors work by blocking the activation of the receptor, thereby preventing the initiation of the signal transduction cascade .

Biochemical Pathways

The inhibition of EGFR affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . By inhibiting EGFR, the compound can disrupt these pathways, potentially leading to reduced proliferation and increased apoptosis of cancer cells .

Result of Action

The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines . This suggests that the compound’s action results in a significant reduction in cancer cell proliferation . .

Safety and Hazards

Orientations Futures

Given the potential bioactivity of N-(furan-2-ylmethyl) compounds, future research may focus on exploring their potential uses in medicine, such as in the treatment of cognitive impairment in Alzheimer’s disease and other dementias . Additionally, further studies could investigate their synthesis, properties, and potential applications in other fields.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-5-7-14(8-6-11)23(19,20)16-15(22-12(2)18-16)17-10-13-4-3-9-21-13/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIBKIQFVCTLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2997695.png)

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)

![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)

![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)